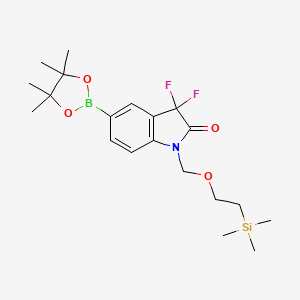

3,3-Difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-((2-(trimethylsilyl)ethoxy)methyl)indolin-2-one

Description

Chemical Structure and Key Features

The compound 3,3-Difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-((2-(trimethylsilyl)ethoxy)methyl)indolin-2-one is a boronate-containing indolin-2-one derivative. Its structure includes:

- 3,3-Difluoro substitution on the indolin-2-one core, which enhances electronic withdrawal and conformational rigidity .

- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl group at position 5, enabling participation in Suzuki-Miyaura cross-coupling reactions .

- 1-((2-(Trimethylsilyl)ethoxy)methyl (SEM) protecting group on the indoline nitrogen, improving stability under acidic/basic conditions and influencing lipophilicity .

Synthesis and Applications

This compound is synthesized via palladium-catalyzed borylation (e.g., using Pd₂(dba)₃ and XPhos) followed by SEM protection. Its boronate moiety facilitates late-stage derivatization in drug discovery, particularly for kinase inhibitors or antitumor agents .

Properties

IUPAC Name |

3,3-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2-trimethylsilylethoxymethyl)indol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30BF2NO4Si/c1-18(2)19(3,4)28-21(27-18)14-8-9-16-15(12-14)20(22,23)17(25)24(16)13-26-10-11-29(5,6)7/h8-9,12H,10-11,13H2,1-7H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBSWUNNEJVCAGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(C(=O)C3(F)F)COCC[Si](C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30BF2NO4Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3,3-Difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-((2-(trimethylsilyl)ethoxy)methyl)indolin-2-one (CAS Number: 1613639-41-0) is a synthetic compound with potential applications in medicinal chemistry. The unique structural features of this compound suggest it may exhibit significant biological activity, particularly as a kinase inhibitor or in other therapeutic roles.

The molecular formula of the compound is C14H16BF2NO3 with a molecular weight of 295.09 g/mol. Its structure includes a difluorinated indolinone core and a boron-containing moiety that may enhance its reactivity and biological interactions.

Kinase Inhibition

Recent studies have indicated that compounds similar to 3,3-difluoroindolinones can act as potent inhibitors of various kinases. Kinases are pivotal in regulating cellular processes such as growth and metabolism. The boron-containing groups in these compounds can facilitate binding to the active sites of kinases through unique interactions.

Case Studies and Research Findings

-

Inhibition Studies :

Compound Target Kinase IC50 (nM) Compound A mTOR 50 Compound B EGFR 20 3,3-Difluoro Indolinone TBD TBD - Mechanism of Action :

- Cellular Assays :

Pharmacokinetics

The pharmacokinetic profile of 3,3-difluoroindolinones is crucial for understanding their therapeutic potential. Preliminary data suggest that these compounds possess favorable absorption and distribution characteristics. However, further studies are required to elucidate their metabolic pathways and excretion profiles.

Scientific Research Applications

3,3-Difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-((2-(trimethylsilyl)ethoxy)methyl)indolin-2-one is a complex organic compound with various applications in scientific research, particularly in medicinal chemistry and material science. This article explores its applications through detailed insights and case studies.

Molecular Formula

- C : 20

- H : 26

- B : 1

- F : 2

- N : 1

- O : 3

Structural Characteristics

This compound features a difluorinated indolinone core, which is significant for its biological activity. The presence of a boron-containing moiety enhances its utility in various chemical reactions, particularly in the formation of carbon-boron bonds.

Medicinal Chemistry

- Anticancer Activity : Research indicates that compounds similar to this structure exhibit significant anticancer properties. For instance, indolinone derivatives have been studied for their ability to inhibit specific cancer cell lines, showing promise as potential chemotherapeutic agents.

- Targeting Kinases : The incorporation of boron into the structure allows for the development of kinase inhibitors. Boron-containing compounds can form reversible covalent bonds with certain amino acids in the active site of kinases, leading to effective inhibition.

Material Science

- Organic Electronics : The compound can be utilized in organic electronic devices due to its electronic properties. Its ability to form stable films makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

- Sensors : The unique fluorinated structure enhances sensitivity in sensor applications, particularly for detecting environmental pollutants or biological analytes.

Chemical Synthesis

- Cross-Coupling Reactions : The boron moiety facilitates cross-coupling reactions such as Suzuki-Miyaura coupling, allowing for the synthesis of complex organic molecules. This is crucial in developing new pharmaceuticals and agrochemicals.

- Functionalization of Aromatic Compounds : The compound serves as an intermediate in the functionalization of aromatic systems, enabling the introduction of various functional groups that can modify biological activity or physical properties.

Case Study 1: Anticancer Properties

A study published in Journal of Medicinal Chemistry highlighted the synthesis of indolinone derivatives similar to this compound, demonstrating their efficacy against breast cancer cells. The mechanism involved the inhibition of cell proliferation through apoptosis induction.

Case Study 2: Organic Electronics

Research presented at the International Conference on Organic Electronics showcased the use of fluorinated indolinones in OLEDs. Devices fabricated with these materials exhibited improved efficiency and stability compared to conventional organic semiconductors.

Case Study 3: Cross-Coupling Applications

A publication in Chemical Communications detailed the successful application of boron-containing indolinones in Suzuki coupling reactions, leading to the formation of complex polycyclic structures with potential pharmaceutical applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Key Findings

Reactivity in Cross-Coupling Reactions: The target compound’s boronate group enables efficient Suzuki-Miyaura couplings (e.g., with aryl halides) . In contrast, non-boronate analogs (e.g., CAS 221665-90-3) lack this functionality, restricting their use in fragment-based drug design . The SEM group in the target compound stabilizes the indoline nitrogen during coupling reactions, whereas unprotected analogs (e.g., CAS 837392-64-0) may require additional protection steps .

The SEM group introduces steric bulk, which may reduce off-target interactions compared to smaller N-substituents (e.g., methyl in CAS 1220696-38-7) .

Bioactivity Correlations :

- Compounds with boronate groups and fluorine substitutions (e.g., target compound and CAS 1463054-13-8) cluster in bioactivity profiles linked to kinase inhibition, as shown in hierarchical clustering studies .

- The SEM group’s lipophilicity may improve cell permeability, a critical factor in antitumor activity observed in indolin-2-one derivatives .

Stability and Solubility: The SEM group enhances solubility in organic solvents (e.g., THF, dioxane) compared to hydrophilic N-substituents (e.g., methoxyethyl in CAS 1704069-52-2) . Fluorine atoms increase metabolic stability, reducing oxidative degradation in vivo compared to non-fluorinated analogs .

Q & A

Q. What synthetic methodologies are commonly employed to introduce the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group into indolin-2-one derivatives?

The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group is typically introduced via Suzuki-Miyaura cross-coupling precursors or direct borylation. For example, copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions have been used to install boron-containing substituents on indole scaffolds, as demonstrated in the synthesis of 5-fluoroindole derivatives using CuI and PEG-400/DMF solvent systems . Column chromatography with gradients of ethyl acetate/hexane (e.g., 70:30) is standard for purification .

Q. How can the purity and structure of the compound be validated after synthesis?

Multi-nuclear NMR spectroscopy (¹H, ¹³C, ¹⁹F) is critical for structural confirmation. For instance, ¹⁹F NMR can resolve fluorinated substituents, while HRMS (FAB-HRMS or ESI-HRMS) confirms molecular weight . Thin-layer chromatography (TLC) with UV visualization is used for preliminary purity checks .

Q. What protective strategies are recommended for the (2-(trimethylsilyl)ethoxy)methyl (SEM) group during functionalization?

The SEM group is acid-labile but stable under basic conditions. To prevent cleavage during reactions, avoid protic acids (e.g., TFA) and use buffered conditions (pH 7–9). Post-synthetic deprotection can be achieved with HCl in dioxane or TBAF .

Advanced Research Questions

Q. How do electronic effects of fluorine substituents influence the reactivity of the boron-containing indolin-2-one core?

Fluorine’s electron-withdrawing nature enhances the electrophilicity of adjacent carbons, potentially accelerating cross-coupling reactions. However, steric hindrance from the SEM group may reduce accessibility to the boron center. Computational studies (DFT) are recommended to map charge distribution and predict regioselectivity in Suzuki-Miyaura couplings .

Q. What experimental approaches can resolve contradictions between observed and theoretical NMR chemical shifts?

Discrepancies in ¹⁹F or ¹¹B NMR shifts may arise from solvent polarity, aggregation, or dynamic effects. Use variable-temperature NMR to probe conformational changes. Cross-validate with X-ray crystallography if single crystals are obtainable .

Q. How can electrochemical methods be adapted for trifluoroethylation or difluoroalkylation of this compound?

Catalyst-free electrochemical tri-/di-fluoroalkylation has been reported for indolin-2-ones under mild conditions (e.g., constant current electrolysis in acetonitrile with LiClO₄ as electrolyte). Optimize electrode materials (Pt or graphite) and current density to minimize side reactions .

Q. What strategies mitigate boron-oxygen bond hydrolysis in aqueous or protic environments?

The pinacol boronate group is prone to hydrolysis. Use anhydrous solvents (e.g., THF, DMF) and inert atmospheres (N₂/Ar) during synthesis. For biological assays, employ stabilizers like diethanolamine or polyethylene glycol (PEG) to shield the boron center .

Methodological Considerations

Q. How to design a stability study for this compound under varying pH and temperature conditions?

- Experimental Design: Prepare buffered solutions (pH 2–10) and incubate the compound at 25°C, 40°C, and 60°C.

- Analysis: Monitor degradation via HPLC-UV at 254 nm. Use LC-MS to identify hydrolysis byproducts (e.g., boronic acid derivatives).

- Data Interpretation: Apply Arrhenius kinetics to predict shelf-life .

Q. What analytical techniques are suitable for quantifying trace impurities in bulk samples?

- LC-HRMS: Detect impurities at <0.1% levels.

- ICP-MS: Quantify residual metals (e.g., Cu from catalysis).

- NMR Relaxation Measurements: Assess crystallinity and amorphous content .

Data Contradiction Analysis

Q. How to address conflicting reports on the catalytic efficiency of SEM group deprotection?

Literature discrepancies often arise from solvent choice or acid strength. For example, TBAF in THF may cleave SEM groups faster than HCl/MeOH. Conduct controlled kinetic studies comparing deprotection agents and monitor progress via ¹H NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.